molecular formula C9H11NO2 B3034413 (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one CAS No. 17168-45-5

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one

Cat. No.: B3034413
CAS No.: 17168-45-5
M. Wt: 165.19 g/mol
InChI Key: FZMFPCLBMUFJGR-AATRIKPKSA-N
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Description

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a dimethylamino (-N(CH₃)₂) group at the β-position and a 2-furyl (furan-2-yl) substituent at the α-position. This compound belongs to the enaminone class, which combines electron-donating (dimethylamino) and electron-withdrawing (carbonyl) groups, enabling applications in medicinal chemistry and materials science . Its planar structure and conjugated π-system contribute to photophysical properties relevant to nonlinear optics (NLO) and fluorescence .

Chalcones like this are synthesized via Claisen-Schmidt condensation, often using microwave-assisted methods to enhance yield and purity . The furan moiety enhances solubility and influences biological activity, while the dimethylamino group modulates electronic properties, making the compound a candidate for antimicrobial and anticancer studies .

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMFPCLBMUFJGR-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one typically involves the condensation of 2-acetylfuran with dimethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate enolate, which then undergoes nucleophilic addition to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sodium ethoxide or potassium tert-butoxide can be used to enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring and the dimethylamino group can participate in substitution reactions. Electrophilic substitution can occur at the furan ring, while nucleophilic substitution can occur at the dimethylamino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkyl halides, and acyl halides.

Major Products:

    Oxidation: Hydroxylated derivatives and oxides.

    Reduction: Saturated derivatives.

    Substitution: Halogenated, alkylated, and acylated derivatives.

Scientific Research Applications

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments for diseases, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring and dimethylamino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The dimethylamino group improves solubility compared to halogenated or methoxy-substituted analogues, which often exhibit higher melting points .
  • Microwave synthesis (e.g., for furan derivatives) achieves higher yields (>90%) than conventional methods .

Antimicrobial Effects

Comparative MIC (Minimum Inhibitory Concentration) data against Staphylococcus aureus and Escherichia coli:

Compound Name MIC (µg/mL) Target Pathogens Reference
(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one Not reported
(E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 0.07 Trychophyton rubrum
(E)-1-(2-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one 8.5 S. aureus ATCC 25923
(2E)-1-{3-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-[4-(dimethylamino)phenyl]prop-2-en-1-one 0.12 Plasmodium falciparum

Key Observations :

  • The dimethylamino group enhances activity against resistant strains (e.g., S. aureus 11999-B) by disrupting efflux pumps .
  • Halogenated analogues (e.g., 4-chlorophenyl) show superior antifungal activity (MIC = 0.07 µg/mL) due to increased lipophilicity .

Photophysical and Electronic Properties

Comparative NLO (Nonlinear Optical) parameters and fluorescence:

Compound Name λmax (nm) NLO Response (β) Solvent Reference
This compound 380 (in DMSO) Moderate Polar
(2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one 420 High Non-polar
(E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one 395 Low Non-polar

Key Observations :

  • Nitro-substituted derivatives exhibit stronger NLO responses due to enhanced charge transfer .
  • The furan group in the target compound reduces aggregation-induced quenching, making it suitable for solid-state emission applications .

Crystallographic Data

Crystal packing and Hirshfeld surface analysis of related chalcones:

Compound Name Space Group R Factor Notable Interactions Reference
This compound Not reported
(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one P 1 0.049 C–H···O, π-π stacking
(2E)-1-(5-Chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one P2₁/c 0.156 C–Cl···π, van der Waals

Key Observations :

  • Chlorine substituents enhance crystal stability via halogen bonding .
  • The absence of strong hydrogen bond donors in the target compound may explain its liquid state at room temperature .

Biological Activity

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one is an organic compound notable for its unique structural features, including a furan ring and a dimethylamino group. This compound has garnered attention due to its diverse biological activities, which include antioxidant, antimicrobial, and potential anticancer properties. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Structural Characteristics

The compound's reactivity is attributed to its electrophilic nature due to the conjugated carbonyl group and double bond. The dimethylamino group enhances its interaction with biological macromolecules, making it a candidate for various therapeutic applications.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for therapeutic applications aimed at combating oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals, which can lead to cellular damage.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Bacillus subtilis0.0195 mg/mL

These results indicate that the compound may serve as a promising lead in the development of new antimicrobial agents.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism of action appears to involve the modulation of signaling pathways critical for cancer cell proliferation.

The mechanism through which this compound exerts its biological effects involves interactions with various molecular targets. The compound can act as either an electrophile or nucleophile, enabling it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can lead to either inhibition or activation of biological pathways, depending on the specific context and targets involved.

Computational Studies

Computational methods have been employed to predict the interaction profiles of this compound with various biological targets. Structure-activity relationship (SAR) models have been utilized to assess binding affinities and potential off-target effects. Such insights are crucial for understanding its pharmacological potential and safety profile.

Case Studies

Several case studies have explored the biological activity of similar compounds within the same structural class:

  • Study on Furan Derivatives : A study investigated a series of furan derivatives and their biological activities, highlighting the importance of structural modifications on their efficacy.
  • Antimicrobial Screening : In a high-throughput screening assay, compounds similar to this compound were evaluated for their antibacterial properties against Mycobacterium tuberculosis, demonstrating significant activity in some derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation, reacting 2-acetylfuran with dimethylaminoacetone in the presence of a base catalyst (e.g., NaOH or KOH) under reflux in ethanol. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of acetylfuran to dimethylaminoacetone) and reaction time (6–8 hours). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the E-isomer .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR: 1^1H, 13^{13}C) confirms regiochemistry and isomer purity. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1650–1700 cm1^{-1}) and enone stretching. Discrepancies between experimental and predicted spectra (e.g., unexpected splitting in 1^1H NMR) require cross-validation with X-ray crystallography or computational simulations (DFT) to resolve structural ambiguities .

Q. How is the crystal structure of this compound determined, and what databases are used to validate findings?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (100 K) minimizes thermal motion artifacts. Data refinement using SHELX or OLEX2 software packages ensures accuracy. Validated structures are deposited in the Cambridge Structural Database (CSDC; deposition number provided in publications). Researchers should cross-reference torsion angles and bond lengths against similar enones (e.g., fluorophenyl analogs) .

Advanced Research Questions

Q. How can DFT calculations predict the reactivity and electronic properties of this compound in heterocyclic synthesis?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level computes HOMO-LUMO energies, electrophilicity index (ω), and Fukui functions. These parameters predict regioselectivity in cycloaddition reactions (e.g., forming pyrazoles or isoxazoles). Software like Gaussian 16 or GAMESS is used, with solvent effects modeled via the PCM approach. Compare computed IR/Raman spectra with experimental data to validate models .

Q. What experimental and computational strategies address contradictions between antimicrobial activity and molecular docking predictions?

  • Methodological Answer : If in vitro antimicrobial assays (e.g., MIC against S. aureus) contradict docking scores (e.g., weak binding to FabI enzyme), re-evaluate ligand protonation states or solvation effects in docking (AutoDock Vina with explicit water molecules). Alternatively, perform molecular dynamics simulations (AMBER/CHARMM) to assess binding stability. Validate with SAR studies using halogenated analogs .

Q. How does substituent variation on the furyl or dimethylamino groups influence the compound’s nonlinear optical (NLO) properties?

  • Methodological Answer : Replace the furyl group with electron-withdrawing substituents (e.g., nitro) and analyze hyperpolarizability (β) via DFT. Use Kurtz-Perry powder method for experimental NLO validation. Correlate π-conjugation length (from XRD bond distances) with second-harmonic generation (SHG) efficiency. Methoxy or chloro substituents enhance intramolecular charge transfer, critical for NLO applications .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer : Document exact catalyst concentrations (e.g., 10 mol% piperidine for Knoevenagel reactions) and solvent purity (HPLC-grade). Use controlled atmosphere (N2_2) to prevent oxidation. Share raw spectral data (NMR FID files) and crystallographic CIFs in supplementary materials. Cross-validate yields with independent labs using identical starting materials (e.g., Sigma-Aldridge 2-acetylfuran) .

Q. What are the best practices for benchmarking computational models against experimental data?

  • Methodological Answer : Compare DFT-optimized geometries with SC-XRD data (RMSD < 0.05 Å). Validate vibrational frequencies by scaling factors (0.96–0.98 for B3LYP). Use high-level methods (e.g., CCSD(T)/CBS) for energy barrier calculations in reaction mechanisms. Publish input files and computational workflows (e.g., GitHub repositories) to enable reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one

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